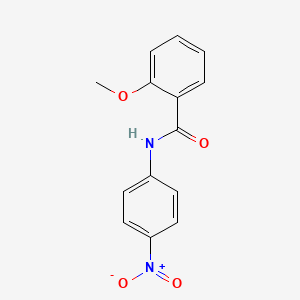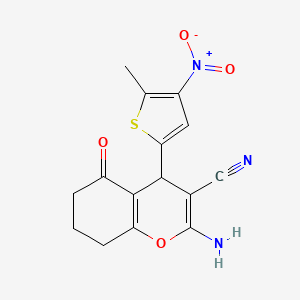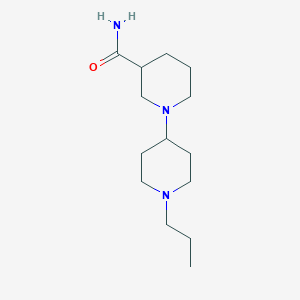
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide, also known as DIFLUNISAL, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. The chemical structure of DIFLUNISAL is similar to that of aspirin, but it has a longer half-life and is more potent.
Mécanisme D'action
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in pain and inflammation, so by inhibiting their production, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. One limitation of using this compound is that it can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide. One area of interest is its potential use in treating Alzheimer's disease. Further research is needed to determine the optimal dose and duration of treatment for this indication. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and reduce its side effects. Additionally, this compound could be studied for its potential use in treating other diseases that involve inflammation and pain, such as rheumatoid arthritis and osteoarthritis.
Méthodes De Synthèse
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide is synthesized by reacting 2,4-difluorobenzenesulfonyl chloride with indole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then acetylated to form this compound.
Applications De Recherche Scientifique
1-acetyl-N-(2,4-difluorophenyl)-5-indolinesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta, a protein that is associated with the disease.
Propriétés
IUPAC Name |
1-acetyl-N-(2,4-difluorophenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-10(21)20-7-6-11-8-13(3-5-16(11)20)24(22,23)19-15-4-2-12(17)9-14(15)18/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWAMQIBVTYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)

![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
![1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4925335.png)





acetyl]amino}benzoate](/img/structure/B4925373.png)